Salvianolic acid B

Catalog No.
S639903
CAS No.
115939-25-8
M.F
C36H30O16
M. Wt
718.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salvianolic acid B

CAS Number

115939-25-8

Product Name

Salvianolic acid B

IUPAC Name

(2R)-2-[(E)-3-[(2R,3R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

Molecular Formula

C36H30O16

Molecular Weight

718.6 g/mol

InChI

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32+/m1/s1

InChI Key

SNKFFCBZYFGCQN-PDVBOLEISA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O

Synonyms

salvianolic acid B

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O

Salvianolic acid B (Sal B) is a naturally occurring phenolic compound isolated from the roots of Salvia miltiorrhiza, a herb traditionally used in China for various health conditions []. It is the most abundant bioactive component of this plant and has attracted significant scientific research due to its potential therapeutic effects.

Antioxidant and Free Radical Scavenging Properties

One of the well-established properties of Sal B is its action as an antioxidant and free radical scavenger. These molecules help protect cells from damage caused by oxidative stress, which is implicated in various diseases []. Studies have shown that Sal B can effectively scavenge free radicals and reactive oxygen species, potentially contributing to its potential health benefits [, ].

Anti-inflammatory Effects

Sal B has also demonstrated anti-inflammatory properties in various in vitro and in vivo models. It is believed to act through multiple mechanisms, including suppressing the production of inflammatory mediators and cytokines []. This suggests Sal B may be beneficial in managing conditions like inflammatory diseases and tissue injury [].

Other Areas of Research

Scientific research continues to explore the potential therapeutic applications of Sal B. Some promising areas of investigation include:

  • Cardiovascular Protection: Studies suggest Sal B may improve blood circulation, protect heart cells from damage, and reduce inflammation associated with cardiovascular diseases [].
  • Neuroprotection: Sal B may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease by reducing oxidative stress and neuroinflammation [].
  • Antifibrotic Properties: Research suggests Sal B may help prevent fibrosis, the excessive formation of scar tissue, in various organs like the lungs and kidneys [].

Salvianolic acid B is a water-soluble polyphenolic compound primarily derived from Salvia miltiorrhiza, commonly known as Danshen. This compound has garnered attention for its diverse pharmacological properties, particularly its antioxidant, anti-inflammatory, and anticancer activities. Structurally, it is composed of three molecules of danshensu and one molecule of caffeic acid, which contributes to its unique biological effects and therapeutic potential .

Salvianolic acid B exhibits a diverse range of biological activities, including:

  • Antioxidant: It scavenges free radicals, protecting cells from oxidative stress [, ].
  • Anti-inflammatory: It modulates inflammatory pathways, potentially benefiting various inflammatory diseases [].
  • Cardioprotective: It improves blood flow, reduces heart injury, and protects against cardiovascular diseases [, ].
  • Other potential effects: Studies suggest benefits in liver diseases, kidney diseases, and neurological disorders, but further research is needed [].
  • Activation of Sirtuin proteins: Salvianolic acid B may activate sirtuins, proteins involved in cellular stress resistance and longevity [].
  • Regulation of signaling pathways: It might influence various signaling pathways involved in inflammation, cell proliferation, and cell death [].
That influence its pharmacokinetics and bioavailability. Key metabolic pathways include:

  • Methylation: This process modifies the compound, enhancing its solubility and absorption.
  • Ester Bond Hydrolysis: This reaction breaks down the ester bonds, facilitating the release of active metabolites.
  • Decarboxylation and Dehydroxylation: These reactions can alter the compound's structure, impacting its biological activity .

In high-temperature water, salvianolic acid B can also convert into salvianolic acid A through specific kinetic pathways .

Salvianolic acid B exhibits a wide range of biological activities:

  • Antioxidant Properties: It effectively scavenges free radicals and reduces oxidative stress by activating antioxidant enzymes .
  • Anti-inflammatory Effects: The compound inhibits inflammatory pathways, thereby reducing tissue damage in various conditions, including ischemia-reperfusion injury .
  • Antitumor Activity: Research indicates that salvianolic acid B can inhibit cell proliferation and induce apoptosis in cancer cells by modulating metabolic pathways and signaling cascades such as the Akt/mTOR pathway .

Salvianolic acid B can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from Salvia miltiorrhiza using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve the coupling of danshensu with caffeic acid under controlled conditions to yield salvianolic acid B.
  • Biotechnological Approaches: Enzymatic methods utilizing specific enzymes to facilitate the formation of salvianolic acid B from precursors are also being explored .

Salvianolic acid B has several applications in medicine and pharmacology:

  • Cardiovascular Health: It is used to improve cardiac function and protect against ischemic injuries .
  • Liver Protection: The compound has shown efficacy in treating liver fibrosis and other hepatic conditions by mitigating oxidative stress .
  • Cancer Therapy: Its ability to inhibit tumor growth makes it a candidate for adjunctive cancer therapies, particularly in hepatocellular carcinoma and breast cancer .

Several compounds share structural similarities with salvianolic acid B. Below is a comparison highlighting their unique characteristics:

Compound NameStructure TypeKey ActivitiesUnique Features
Salvianolic Acid ADimer of danshensu and caffeic acidAntioxidant, anti-inflammatoryMore potent antioxidant than B
Salvianolic Acid CDimer of danshensuAntioxidantLess studied compared to A and B
DanshensuSimple phenolic compoundAntioxidant, hepatoprotectiveBasic building block for other acids
Caffeic AcidSimple phenolic compoundAntioxidant, anti-inflammatoryCommonly found in many plants

Salvianolic acid B stands out due to its specific combination of structural elements that confer distinct biological activities not fully replicated by its analogs. Its dual role as both an antioxidant and a modulator of cellular signaling pathways enhances its therapeutic potential across various medical fields .

XLogP3

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Wikipedia

Salvianolic acid b

Dates

Modify: 2023-08-15

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